molecular formula C6H6O4S B156009 4-Hydroxybenzenesulfonic acid CAS No. 98-67-9

4-Hydroxybenzenesulfonic acid

Cat. No. B156009
CAS RN: 98-67-9
M. Wt: 174.18 g/mol
InChI Key: FEPBITJSIHRMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybenzenesulfonic acid is a compound that has been studied for various applications in chemical synthesis and analysis. It is a derivative of benzenesulfonic acid with a hydroxyl group at the para position, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of derivatives of this compound has been explored in several studies. For instance, a solid p-hydroxybenzenesulfonic acid–formaldehyde resin (SPFR) was prepared using a hydrothermal method and showed catalytic properties in the dehydration reaction of fructose and glucose to 5-hydroxymethylfurfural (HMF), with good recyclability . Another study demonstrated the synthesis of 3,3-arylidene bis(4-hydroxycoumarins) using dodecylbenzenesulfonic acid as a catalyst in aqueous media and under microwave irradiation, highlighting the environmentally benign nature of the process .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various techniques. X-ray diffraction and vibrational spectroscopy were used to study the crystal and molecular structure of 2-hydroxy-4-methylbenzenesulfonic acid dihydrate, revealing details about the sulfonate group and hydrogen bonding . Similarly, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate was determined, showing that the nonhydrogen atoms of the ethoxycarbonyl group are approximately coplanar with the benzene ring .

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. For example, phenolic compounds can be prepared by catalytic decarboxylation of 4-hydroxybenzoic acid or desulfonation of this compound using palladium complexes . Another study used 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid as a derivatizing reagent for the analysis of catecholamines and related amines, showcasing its reactivity with primary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been extensively studied. The proton conductivity and thermal stability of 2-hydroxy-4-methylbenzenesulfonic acid dihydrate were measured, indicating potential applications in proton-conducting materials . Additionally, this compound was used as a reduction-inhibiting matrix in liquid secondary-ion mass spectrometry, demonstrating its utility as a solvent and matrix material with favorable properties for mass spectrometry analysis .

Scientific Research Applications

Chromogenic System for Measuring Hydrogen Peroxide

4-Hydroxybenzenesulfonic acid is utilized in a chromogenic detection system for the enzymatic assay of uric acid in biological fluids. This system is noted for its reliability, simplicity, rapidity, and adaptability to both manual and automated procedures. Developed in the context of the Sera-Pak line of clinical chemistry reagents, it overcame previous practical disadvantages of uric acid assays, such as the requirement for a serum blank and long incubation times (Fossati & Prencipe, 2010).

Synthesis and Electronic Properties

This compound plays a crucial role in synthesizing poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) via electrochemical copolymerization. The resultant product exhibits excellent redox activity and stable conductivity, affected minimally by water. This copolymer is used for dopamine determination due to the selectivity imparted by the -SO3- group (Shao-lin Mu, 2008).

Quantum Chemical Modeling

The compound also finds application in quantum chemical modeling. The density functional theory (DFT) is used to calculate hydrate clusters of this compound, providing insights into the structure formation and proton transfer in these acids (T. S. Zyubina et al., 2012).

Biotechnological Applications

In the biotechnology sector, this compound has emerged as an intermediate for producing value-added bioproducts like resveratrol, gastrodin, and vanillyl alcohol. Synthetic biology and metabolic engineering techniques utilize this compound for biosynthesis, addressing the high demand for these high-value bioproducts (Songwei Wang et al., 2018).

Luminescent Coordination Polymers

This compound is instrumental in synthesizing luminescent ladder-like lanthanide coordination polymers. These polymers, characterized by their unique luminescence properties, find use in various applications, including sensors and display technologies (Xiaoping Yang et al., 2008).

Catalyst for Etherification

It serves as a precursor for preparing novel sulfonated carbon catalysts, which are used in the etherification of isopentene with methanol to produce tert-amyl methyl ether, showcasing its versatility in chemical synthesis (Yu Zhao et al., 2010).

Mechanism of Action

Target of Action

4-Hydroxybenzenesulfonic acid primarily targets the protonation of benzoxazine intermediates . This compound serves as an acid catalyst, accelerating the protonation process and leading to more carbocation formation .

Mode of Action

The reactive this compound interacts with its targets by serving as an acid catalyst. This interaction significantly accelerates the protonation of benzoxazine intermediates, leading to more carbocation formation . The activation energy of the curing reaction is significantly decreased from 300 kJ/mol to 90 kJ/mol .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protonation of benzoxazine intermediates . This process leads to more carbocation formation, which significantly accelerates the gelation reaction during the preparation process of phenolic aerogel .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in biological systems.

Result of Action

The action of this compound results in the rapid preparation of phenolic aerogel composites . These composites exhibit excellent thermal insulation performance under low heat flux and good fire safety under high heat flux . The compound’s action also facilitates the preparation of phenolic aerogel composites with needled quartz fiber felt by ambient pressure drying .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy in accelerating the protonation of benzoxazine intermediates and decreasing the activation energy of the curing reaction can be affected by the ambient pressure during the drying process . .

Safety and Hazards

It is recommended to wear personal protective equipment/face protection when handling 4-Hydroxybenzenesulfonic acid. Avoid getting it in eyes, on skin, or on clothing. Use only under a chemical fume hood. Do not breathe mist/vapors/spray. Do not ingest .

Future Directions

The current market situation and future growth potential of the 4-Hydroxybenzenesulfonic Acid market throughout the forecast period is being analyzed . Strategies for marketing, market-entry, market expansion, and other business plans are being developed by understanding factors influencing growth in the market and purchase decisions of buyers .

Relevant Papers

  • "The use of 4‐hydroxybenzenesulfonic acid as a reduction‐inhibiting matrix in liquid secondary‐ion mass spectrometry" .
  • "this compound triggers rapid preparation of phenolic aerogel composites by ambient pressure drying" .

properties

IUPAC Name

4-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPBITJSIHRMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046421
Record name 4-Hydroxyphenylsulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Deliquescent solid; [Merck Index] Viscous brown liquid (65% wt. solution in water); [MSDSonline]
Record name Benzenesulfonic acid, 4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Phenolsulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3480
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

MISCIBLE WITH WATER, ALCOHOL
Record name 4-HYDROXYPHENYLSULFONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.337
Record name 4-HYDROXYPHENYLSULFONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000033 [mmHg]
Record name p-Phenolsulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3480
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

NEEDLES

CAS RN

98-67-9
Record name 4-Hydroxybenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Phenolsulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenolsulfonic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14739
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Hydroxybenzenesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid, 4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Hydroxyphenylsulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxybenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.447
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENOLSULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L74LRO149A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-HYDROXYPHENYLSULFONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

440 parts of 66% oleum are added slowly at from 60° to 70° C. to 500 parts of melted phenol, and the mixture is subsequently sulfonated at 100° C. for 1 hour. The phenolsulfonic acid formed is then slowly heated at from 160° to 165° C. in a vacuum of from about 11 to 13 mm, so that only a little phenol distils off, and is maintained at this temperature until 1 g of the condensation product neutralizes 3.5 to 3.7 cm3 of 1N sodium hydroxide solution against Congo red. 90 to 100 parts of phenol are added to the condensation product thus formed, and, after the phenol has been mixed in thoroughly, the reaction mixture is again placed slowly under vacuum and heated at 165° C. in a vacuum until 1 g of the condensation product neutralizes only 2.7 to 2.5 cm3 of 1-normal sodium hydroxide solution against Congo red. 100 parts of this condensation product are melted carefully with 54 parts of 30% sodium hydroxide solution, 22 parts of 37% formaldehyde solution are added, and the mixture is then subjected to condensation at from 100° to 105° C. (about 6 hours) until a sample diluted with a little water remains clear down to a pH of 3.5 when acidified with dilute sulfuric acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A facial exfoliant was prepared. A solution of phenolsulfonic acid was prepared as described in Example 1, except that the weight of available stock liquefied phenol USP was calculated and prepared for 4.0 moles of phenol. The amount of available stock sulfuric acid NF that contained 4.0 moles was calculated. The weight of sulfuric acid NF was 392.32 grams. The 4.0 moles of sulfuric acid NF was treated as described in Example 1. A quantity of 400 mL of Liquified Phenol USP was added to a 600 mL beaker. A quantity of 4.0 moles of phenol as Liquefied Phenol USP was added to a 1 L Corning Pyrex No. 1395 bottle using the Mettler PS-5002-S balance.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
4 mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Phenolsulfonic acid solution was prepared in sulfuric acid. The method included setting up a recirculating water bath so that the water was at a temperature of 95 degrees Centigrade. Next, the weight of available stock of Liquified Phenol USP containing 3.23 moles of Phenol was calculated. Phenol has a molecular weight of 94.11. The weight of 3.23 moles of Phenol is 3.23×94.11+303.97 grams. The purity of Liquified Phenol USP typically ranges from 89.0% to 91.5%. Using the purity value either from the manufacturer's Certificate of Analysis or the purity value from an internal quality control analysis, the weight of the available stock of Liquified Phenol USP required to deliver 3.23 moles of Phenol was calculated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.23 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.23 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
3.23 mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxybenzenesulfonic acid
Reactant of Route 2
4-Hydroxybenzenesulfonic acid
Reactant of Route 3
4-Hydroxybenzenesulfonic acid
Reactant of Route 4
Reactant of Route 4
4-Hydroxybenzenesulfonic acid
Reactant of Route 5
4-Hydroxybenzenesulfonic acid
Reactant of Route 6
Reactant of Route 6
4-Hydroxybenzenesulfonic acid

Q & A

Q1: What is the molecular formula and weight of 4-Hydroxybenzenesulfonic acid?

A1: The molecular formula is C6H6O4S, and the molecular weight is 174.17 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: UV-Vis, IR, 1H NMR, and 31P NMR data have been used to characterize this compound and its derivatives. [, ]

Q3: Does the position of the sulfonic acid group impact the fluorescence of this compound derivatives?

A3: Yes, research indicates that the fluorescence of imines derived from 3-amino-4-hydroxybenzenesulfonic acid is significantly influenced by the position and strength of electron-donating groups. Adding a hydroxy or methoxy moiety near the -OH group on the phenyl ring diminishes the fluorescence signal due to intersystem crossing and intramolecular charge transfer mechanisms. These findings are supported by femtosecond transient absorption spectroscopy. []

Q4: How does this compound interact with anions?

A4: Studies have demonstrated that 3-amino-4-hydroxybenzenesulfonic acid-based imine compounds show promise as chemosensors for anions, enabling visible detection even in daylight. These compounds exhibit changes in their UV-Vis spectra upon interaction with anions. []

Q5: Can this compound be used to prepare phenolic compounds?

A5: Yes, research indicates that palladium complexes containing this compound as a ligand are active catalysts for the decarboxylation of 4-hydroxybenzoic acid to produce phenol. []

Q6: What is the role of this compound in the preparation of magnetite nanoparticles for oil field applications?

A6: this compound is a key component in the synthesis of sulfonated phenolic resin. This resin can be used to functionalize the surface of magnetite nanoparticles, enhancing their stability in high salinity environments like those found in oil fields. []

Q7: Can this compound be used in the preparation of fuel cell membranes?

A7: Yes, this compound can be grafted onto commercially available poly(vinylidene fluoride-co-hexafluoropropylene) (poly(VDF-co-HFP)) copolymers. This grafting process leads to the formation of novel fluoropolymers containing aryl sulfonic acid side groups, which can function as precursors for fuel cell membranes. []

Q8: How does this compound contribute to the synthesis of proton conducting materials?

A8: this compound serves as a building block for the creation of sulfonic acid-functionalized cyclic and polymeric phosphazenes. These materials exhibit promising proton conductivity, exceeding that of Nafion under anhydrous conditions. []

Q9: Does this compound play a role in biological systems?

A9: While not a naturally occurring compound, research has explored the interaction of this compound derivatives in biological contexts. For example, studies suggest that it plays a minor role in the complexation of Uranyl (VI) by humic substances. [] Additionally, it has been investigated as a component of a chromogenic system for glucose assays in serum. []

Q10: What is the role of this compound in the synthesis of UV absorbers?

A10: It serves as a precursor in the synthesis of the water-soluble UV absorber 2-(2-hydroxy-5-sulfonicphenyl)benzotriazole. This UV absorber shows promise in enhancing the UV protection capabilities of wool fabrics. []

Q11: Has this compound been linked to any biological activity?

A11: Derivatives of this compound, specifically copper(II) complexes of 3-formyl-4-hydroxybenzenesulfonic acid thiosemicarbazones, have displayed moderate anticancer activity in human cancer cell lines. []

Q12: What analytical techniques are employed to study this compound and its derivatives?

A12: A range of techniques is used, including: * HPLC for separation and purification of derivatives [, ] * Mass spectrometry (MS) for structural determination of derivatives [, ] * NMR (1H and 13C) for structural characterization of derivatives [, ] * UV-Vis spectroscopy for studying interactions with analytes [, ] * Cyclic voltammetry for electrochemical characterization [] * X-ray crystallography for structural analysis [, ]

Q13: What are the environmental considerations regarding this compound?

A13: One study identified 3,5-dichloro-4-hydroxybenzenesulfonic acid, a related compound, as a persistent pollutant in the Chicago River. This finding highlights the need for further investigation into the environmental impact and degradation pathways of this compound and its derivatives. []

Q14: What is the significance of fast atom bombardment liquid secondary-ion mass spectrometry (FAB/LSIMS) in the study of this compound?

A14: Research has demonstrated the efficacy of this compound as a reduction-inhibiting matrix in FAB/LSIMS. This property proves valuable in analyzing compounds prone to reduction during mass spectrometry, such as disulfide-containing peptides. []

Q15: How is this compound used in capillary electrophoresis?

A15: this compound has been successfully employed as a UV-absorbing probe co-anion in capillary electrophoresis. This approach enhances peak shapes and sensitivity, particularly in analyzing mixtures of inorganic and organic anions. []

Q16: Can this compound be used in the development of sensors?

A16: Yes, studies have explored the use of this compound in sensor development. One example is its incorporation into an electrode chip for detecting specific cations via complexation with chelating molecules. []

Q17: Has this compound been explored in the context of fungal biotransformation?

A17: Yes, research has explored the use of fungal biomass, particularly strains known for laccase production, for the biotransformation of this compound (AHBS) into a phenoxazinone dye. This approach presents a potentially greener alternative to traditional chemical synthesis methods for producing dyes. []

Q18: What is the role of this compound in the development of electroactive biomaterials?

A18: Research has demonstrated the feasibility of incorporating this compound into electroactive silk fibroin films for drug delivery applications. This copolymerization strategy imparts electrical conductivity to the biomaterial, enabling electrochemically enhanced drug release. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.